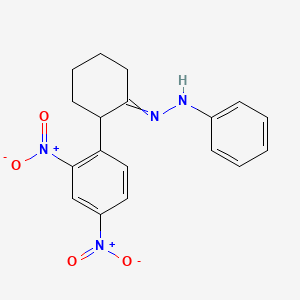
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Descripción general
Descripción
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a chemical compound with the CAS Number: 30923-69-4 . It has a molecular weight of 180.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is 1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms.Aplicaciones Científicas De Investigación
Organic Synthesis
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione: serves as a versatile building block in organic synthesis. Its structure allows it to undergo various chemical reactions, producing a range of organic molecules. For instance, it can participate in Michael addition reactions with nucleophiles, leading to the formation of fluorinated compounds with potential pharmaceutical applications .
Material Science
In material science, this compound can act as an additive or functional monomer to enhance material properties or impart new functionalities. Its incorporation into polymers could improve their thermal stability and resistance to solvents due to the trifluoromethyl groups’ electron-withdrawing effects .
Medicinal Chemistry
The trifluoromethyl group in 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is known for its bioisosteric properties, making it valuable in medicinal chemistry. It can be used to modify the pharmacokinetic properties of drug candidates, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles .
Agrochemical Research
This dione could be utilized in the development of new agrochemicals. Its structural motif can be found in some herbicides and pesticides, where the trifluoromethyl group contributes to the compound’s overall effectiveness and selectivity .
Fluorine Chemistry
The compound is significant in fluorine chemistry research due to its trifluoromethyl group. This group imparts high stability and unique electronic properties to molecules, making them suitable for applications in fluorine NMR spectroscopy and as intermediates in the synthesis of fluorinated materials .
Catalysis
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione: can be used in catalysis, particularly in the development of organocatalysts. The cyclopropyl and dione moieties can interact with transition metals, facilitating various catalytic processes, including oxidation and reduction reactions .
Analytical Chemistry
In analytical chemistry, this compound’s unique structure could be exploited in the design of novel analytical reagents. Its ability to form stable complexes with metals can be useful in spectrometric analyses and the detection of metal ions .
Environmental Science
Lastly, the environmental impact of fluorinated compounds is a growing field of study1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione could be investigated for its environmental fate, biodegradation, and potential as a tracer in environmental monitoring .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mecanismo De Acción
Target of Action
The cyclopropyl group is a three-membered ring structure known for its reactivity , while the 1,3-dione group contributes to the molecule’s polarity and provides reactive sites .
Mode of Action
Due to the presence of a strong electron-withdrawing trifluoromethyl group and a carbonyl group, the compound may exhibit high reactivity, particularly in nucleophilic substitution, addition, and condensation reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The compound’s reactivity suggests it could potentially form various organic molecules when it reacts with different compounds .
Propiedades
IUPAC Name |
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCLMXHNACGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458289 | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
30923-69-4 | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)
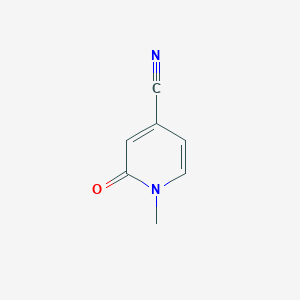
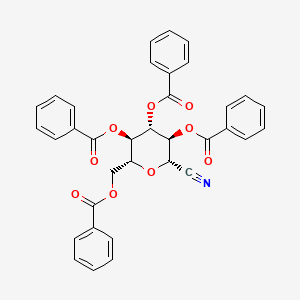
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)
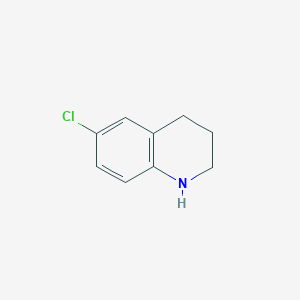

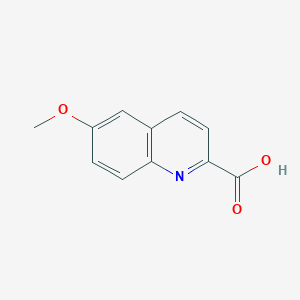
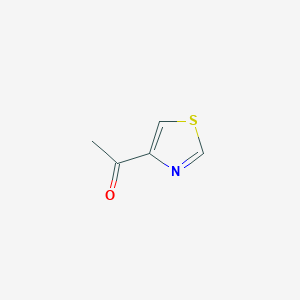
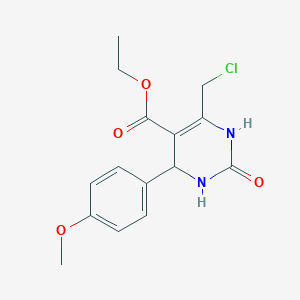


![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

